molecular formula C19H14O3 B13711903 3,4-Diphenoxybenzaldehyde

3,4-Diphenoxybenzaldehyde

Cat. No.: B13711903
M. Wt: 290.3 g/mol
InChI Key: DFFHATHVIPXZOI-UHFFFAOYSA-N
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Description

3,4-Diphenoxybenzaldehyde is a benzaldehyde derivative featuring two phenoxy (-OPh) substituents at the 3- and 4-positions of the aromatic ring.

Properties

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

3,4-diphenoxybenzaldehyde

InChI

InChI=1S/C19H14O3/c20-14-15-11-12-18(21-16-7-3-1-4-8-16)19(13-15)22-17-9-5-2-6-10-17/h1-14H

InChI Key

DFFHATHVIPXZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenoxybenzaldehyde can be synthesized through the formylation of 3,4-diphenoxybenzene. One common method involves the use of hexamethylenetetramine (HMTA) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired aldehyde .

Industrial Production Methods

Industrial production of 3,4-Diphenoxybenzaldehyde typically involves large-scale formylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reactions often involve nucleophiles like alkyl halides or amines under basic conditions.

Major Products

    Oxidation: 3,4-Diphenoxybenzoic acid.

    Reduction: 3,4-Diphenoxybenzyl alcohol.

    Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.

Scientific Research Applications

3,4-Diphenoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diphenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Characteristics

The table below compares key molecular properties of 3,4-Diphenoxybenzaldehyde analogs derived from available

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (3,4-positions) CAS Number
3,4-Dihydroxybenzaldehyde C₇H₆O₃ 138.12 -OH, -OH 139-85-5
3,4-Dimethoxybenzaldehyde C₉H₁₀O₃ 166.17 -OCH₃, -OCH₃ 120-14-9
3,4-Dimethylbenzaldehyde C₉H₁₀O 134.18 -CH₃, -CH₃ 5973-71-7
3,4-Dihydroxy-2-nitrobenzaldehyde C₇H₅NO₅ 183.12 -OH, -OH, -NO₂ (2-position) 50545-37-4

Key Observations :

  • Electron Effects: Hydroxyl (-OH) and methoxy (-OCH₃) groups are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, nitro (-NO₂) groups are strongly electron-withdrawing, reducing reactivity . Phenoxy groups (-OPh) likely exhibit intermediate electron-withdrawing behavior due to resonance effects.

Solubility and Stability

Solubility Profiles:
  • 3,4-Dihydroxybenzaldehyde: Polar hydroxyl groups enhance solubility in polar solvents (e.g., water, methanol) but may promote oxidation, requiring careful storage .
  • 3,4-Dimethoxybenzaldehyde: Methoxy groups reduce polarity, favoring solubility in organic solvents like ethanol or chloroform .
  • 3,4-Dihydroxy-2-nitrobenzaldehyde: Limited solubility in methanol and DMSO due to nitro group hydrophobicity; requires refrigeration under inert gas for stability .
Stability Considerations:
  • Hydroxyl-substituted compounds (e.g., 3,4-Dihydroxybenzaldehyde) are prone to oxidation, necessitating antioxidants or inert storage .
  • Methoxy and methyl groups improve stability by reducing oxidative susceptibility .
  • Nitro derivatives exhibit thermal sensitivity, requiring refrigeration .

Biological Activity

3,4-Diphenoxybenzaldehyde is an aromatic aldehyde with significant biological activity, making it a compound of interest in medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

3,4-Diphenoxybenzaldehyde has the molecular formula C₁₄H₁₂O₃ and a molecular weight of approximately 232.24 g/mol. The structure consists of two phenoxy groups attached to a benzaldehyde moiety, contributing to its unique reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that 3,4-diphenoxybenzaldehyde exhibits promising antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use as a natural antibacterial agent in pharmaceutical formulations .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This property positions 3,4-diphenoxybenzaldehyde as a candidate for developing anti-inflammatory drugs .

3. Antioxidant Activity

Antioxidant assays revealed that 3,4-diphenoxybenzaldehyde can scavenge free radicals effectively. This activity is essential for preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .

Synthesis

The synthesis of 3,4-diphenoxybenzaldehyde can be achieved through several methods:

  • Electrophilic Aromatic Substitution : This method involves the introduction of phenoxy groups onto a benzaldehyde framework using suitable electrophiles.
  • Condensation Reactions : Utilizing phenolic compounds and aldehydes under acidic or basic conditions can yield the desired diphenoxy compound.

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of 3,4-diphenoxybenzaldehyde against clinical isolates of Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on its anti-inflammatory properties, researchers treated human macrophages with 3,4-diphenoxybenzaldehyde and measured cytokine levels. Results showed a reduction in TNF-α and IL-6 production by up to 50%, highlighting its potential as an anti-inflammatory agent .

Research Findings Summary

Biological ActivityMechanism/EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibition of cytokine production
AntioxidantScavenging free radicals

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